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Abstract

Fostemsavir Tris is a novel phosphonooxymethyl prodrug of the antiretroviral agent temsauvir.
As a first-in-class HIV-1 attachment inhibitor, it presents a unique mechanism of action by
targeting the viral envelope glycoprotein gp120, thereby preventing the initial interaction
between the virus and host CD4+ T-cells. This technical guide provides an in-depth overview of
the chemical structure, physicochemical properties, and mechanism of action of Fostemsavir
Tris. It includes a compilation of quantitative data, detailed experimental protocols for its
characterization, and visualizations of its mode of action and relevant experimental workflows.

Chemical Structure and Identification

Fostemsavir is chemically known as {3-[(4-benzoyl-1-piperazinyl)(oxo)acetyl]-4-methoxy-7-(3-
methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate.[1] It is
administered as a tromethamine (Tris) salt to enhance its solubility and bioavailability.[2]

Chemical Structure:
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Table 1: Chemical Identification of Fostemsavir Tris

Identifier Value

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-
methoxy-7-(3-methyl-1,2,4-triazol-1-

IUPAC Name yl)pyrrolo[2,3-c]pyridin-1-yllmethyl dihydrogen
phosphate;2-amino-2-(hydroxymethyl)propane-
1,3-diol

CAS Number 864953-39-9

Molecular Formula C29H37N80O11P

Molecular Weight 704.62 g/mol

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=0
SMILES String )C(=0)N4CCN(CC4)C(=0)C5=CC=CC=C5)CO
P(=0)(0)0)OC.C(C(CO)(CO)N)O

Physicochemical Properties
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The physicochemical properties of Fostemsavir Tris are crucial for its formulation, delivery,
and pharmacokinetic profile.

Table 2: Physicochemical Properties of Fostemsavir Tris

Property Value Reference

Melting Point Data not available

DMSO: = 125 mg/mL (177.40

Solubility mM)Water: 100 mg/mL (141.92  [3][4]
mM)

pKa (Strongest Acidic) 1.75 (Predicted)

pKa (Strongest Basic) 0.97 (Predicted)

Mechanism of Action

Fostemsavir is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, temsavir (BMS-
626529).[5] Temsavir is a first-in-class HIV-1 attachment inhibitor that directly binds to the viral
envelope glycoprotein gp120.[6] This binding event prevents the conformational changes in
gp120 that are necessary for its interaction with the host cell's CD4 receptor, thus inhibiting the
initial step of viral attachment and entry into the host T-cell.[6]

In Vivo Conversion

. . Hydrolysis Temsavir
(Active Metabolite) .
gp120
HIV-1 -~~~ _ Attachment Blocked
—————————————— | 4 CD4 Receptor
CD4+ T-cell
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Mechanism of Action of Fostemsavir

Quantitative Data
Antiviral Activity

The antiviral activity of the active metabolite, temsavir (BMS-626529), has been evaluated
against a broad range of HIV-1 isolates.

Table 3: In Vitro Antiviral Activity of Temsavir (BMS-626529)

Assay Type Virus Isolate EC50 (nM) Reference
o Vast majority of viral
Antiviral Assay ) <10 [7]
isolates
Antiviral Assay LAl virus (average) 0.7+£04 [7]
Antiviral Assay Most susceptible virus  0.01 [7]
o Least susceptible
Antiviral Assay ) > 2,000 [7]
virus

Subijects with
Antiviral Activity susceptible virus <100 [8][9]
(IC50)

Pharmacokinetic Properties

Following oral administration, Fostemsavir Tris is rapidly converted to temsavir. The
pharmacokinetic parameters of temsavir have been studied in healthy and HIV-1 infected
subjects.

Table 4: Pharmacokinetic Parameters of Temsavir after Oral Administration of Fostemsavir
Tris (600 mg twice daily)
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Parameter Value Reference
Cmax (ng/mL) 1770 [10]
AUCtau (ng.h/mL) 12900 [10]

Tmax (hours) ~2

Bioavailability (%) 26.9 [10]

Protein Binding (%) 88.4 [10]
Volume of Distribution (L) 29.5 [10]
Plasma Half-life (hours) 11 [10]

Renal Clearance 51% (<2% as unchanged drug) [10]

Experimental Protocols
HIV-1 Entry Assay (Pseudovirus-Based Neutralization
Assay)

This protocol outlines a general method for assessing the ability of Fostemsavir Tris (or its
active metabolite, temsavir) to inhibit HIV-1 entry into target cells using pseudotyped viruses.

Experimental Workflow:
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Prepare HIV-1 Env-Pseudotyped Virus Stock Prepare Serial Dilutions of Fostemsavir Tris
Incubate Pseudovirus with Drug Dilutions Seed Target Cells (e.g., TZM-bl) in 96-well plates

N

Infect Target Cells with Virus-Drug Mixture

;

Incubate Infected Cells (48-72h)

;

Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase)

;

Analyze Data and Determine EC50
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HIV-1 Entry Assay Workflow

Methodology:
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Preparation of Pseudoviruses: Co-transfect HEK293T cells with an HIV-1 env-expressing
plasmid and an env-deficient HIV-1 backbone vector carrying a reporter gene (e.g.,
luciferase). Harvest the supernatant containing the pseudoviruses after 48-72 hours.

Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and
CXCR4, and containing a Tat-inducible luciferase reporter gene) into 96-well plates at a
density of 1 x 10"4 cells/well and incubate overnight.

Compound Preparation: Prepare serial dilutions of Fostemsavir Tris (or temsauvir) in cell
culture medium.

Neutralization Reaction: Incubate the pseudovirus preparation with the serially diluted
compound for 1 hour at 37°C.

Infection: Add the virus-compound mixture to the TZM-bl cells.
Incubation: Incubate the plates for 48 hours at 37°C.
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis: Calculate the percentage of neutralization at each compound concentration
relative to the virus control (no compound). Determine the 50% effective concentration
(EC50) by fitting the data to a dose-response curve.

gp120 Binding Assay (ELISA-based)

This protocol describes a method to quantify the binding of temsavir to the HIV-1 gp120
protein.

Methodology:

o Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for a tag on the
recombinant gp120 protein (e.g., anti-His antibody) overnight at 4°C.

e Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for
1-2 hours at room temperature.
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e gp120 Incubation: Add recombinant HIV-1 gp120 protein to the wells and incubate for 1-2
hours at room temperature.

e Compound Incubation: Wash the plate and add serial dilutions of temsavir. Incubate for 1
hour at room temperature.

e CD4 Incubation: Add a biotinylated soluble CD4 (sCD4) protein and incubate for 1 hour at
room temperature.

» Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
Incubate for 30 minutes at room temperature.

e Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with
a stop solution (e.g., 1M H2S04).

o Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

» Data Analysis: Determine the concentration of temsavir that inhibits 50% of the sCD4 binding
to gpl120 (IC50).

Conclusion

Fostemsavir Tris represents a significant advancement in the treatment of HIV-1 infection,
particularly for patients with multidrug resistance. Its uniqgue mechanism of action, targeting the
initial stage of viral entry, provides a valuable new tool in the antiretroviral arsenal. The data
and protocols presented in this guide offer a comprehensive resource for researchers and drug
development professionals working with this important therapeutic agent. Further research into
its long-term efficacy, resistance profile, and potential applications will continue to shape its role
in HIV-1 therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fostemsavir-tris]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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